molecular formula C10H16O4 B13918444 2-Allyloxymethyl-2-ethyltrimethylene carbonate

2-Allyloxymethyl-2-ethyltrimethylene carbonate

Cat. No.: B13918444
M. Wt: 200.23 g/mol
InChI Key: LYKKWIORPWIXPO-UHFFFAOYSA-N
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Description

5-[(Allyloxy)methyl]-5-ethyl-1,3-dioxan-2-one is an organic compound with the molecular formula C10H16O4 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Allyloxy)methyl]-5-ethyl-1,3-dioxan-2-one typically involves the O-alkylation of hydroxyalkyl-1,3-dioxacyclanes with allyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a phase-transfer catalyst. The reaction conditions often include a solvent system like toluene and a temperature range of 30-100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-[(Allyloxy)methyl]-5-ethyl-1,3-dioxan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

5-[(Allyloxy)methyl]-5-ethyl-1,3-dioxan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Allyloxy)methyl]-5-ethyl-1,3-dioxan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with desired properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Allyloxy)methyl]-5-ethyl-1,3-dioxan-2-one is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides stability and reactivity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

5-ethyl-5-(prop-2-enoxymethyl)-1,3-dioxan-2-one

InChI

InChI=1S/C10H16O4/c1-3-5-12-6-10(4-2)7-13-9(11)14-8-10/h3H,1,4-8H2,2H3

InChI Key

LYKKWIORPWIXPO-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(=O)OC1)COCC=C

Origin of Product

United States

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